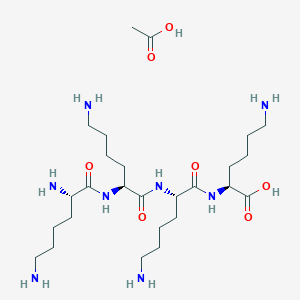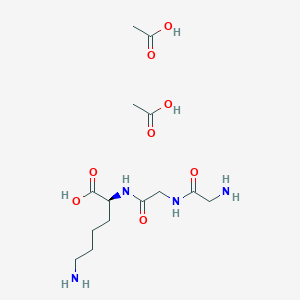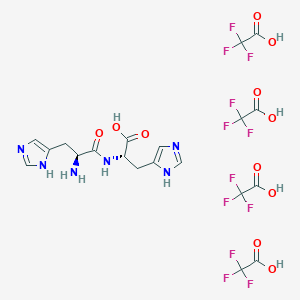
Cyclo-Somatostatin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo-Somatostatin acetate (CSA) is a peptide hormone that was first discovered in the hypothalamus of the brain in the late 1970s. It is a synthetic analogue of somatostatin, a naturally occurring hormone that is found in the pituitary gland and other areas of the body. CSA has several important physiological and biochemical functions, and has been used in a number of laboratory experiments to study the effects of somatostatin on the body.
Aplicaciones Científicas De Investigación
Cyclo-Somatostatin acetate has been used in a number of laboratory experiments to study the effects of somatostatin on the body. It has been used to investigate the effects of somatostatin on the regulation of blood pressure, glucose metabolism, and appetite. It has also been used to study the effects of somatostatin on the endocrine system, and its role in the regulation of growth hormone and other hormones.
Mecanismo De Acción
Cyclo-Somatostatin acetate is believed to act by binding to somatostatin receptors, which are found on the surface of cells. When Cyclo-Somatostatin acetate binds to these receptors, it triggers a cascade of biochemical events that lead to the inhibition of certain cellular processes. Cyclo-Somatostatin acetate is also believed to have direct effects on the release of hormones from the pituitary gland, and has been shown to inhibit the release of growth hormone and other hormones.
Biochemical and Physiological Effects
Cyclo-Somatostatin acetate has a number of biochemical and physiological effects on the body. It has been shown to inhibit the release of growth hormone and other hormones, and to reduce blood pressure, glucose metabolism, and appetite. It has also been shown to have a direct effect on the release of hormones from the pituitary gland, and to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclo-Somatostatin acetate has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be produced in both linear and cyclic forms. It is also relatively stable, and has a long shelf life. However, Cyclo-Somatostatin acetate has some limitations for laboratory experiments. It is not as potent as other somatostatin analogues, and its effects are often short-lived.
Direcciones Futuras
The potential future directions for Cyclo-Somatostatin acetate include further research into its effects on the regulation of blood pressure, glucose metabolism, and appetite. It could also be used to investigate the role of somatostatin in the regulation of other hormones, such as thyroid and adrenal hormones. Additionally, further research into the effects of Cyclo-Somatostatin acetate on the endocrine system could provide insight into the role of somatostatin in the development and progression of certain diseases. Finally, Cyclo-Somatostatin acetate could be used to investigate the effects of somatostatin on the immune system and its role in the regulation of inflammation.
Métodos De Síntesis
Cyclo-Somatostatin acetate is synthesized through a process called solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid, which is attached to a solid support. The amino acid is then activated with a reagent, and the desired peptide is formed. This method has been used to produce Cyclo-Somatostatin acetate in both its linear and cyclic forms.
Propiedades
IUPAC Name |
acetic acid;(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKZEUWXCAHBPS-JZXGHADUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo-Somatostatin acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


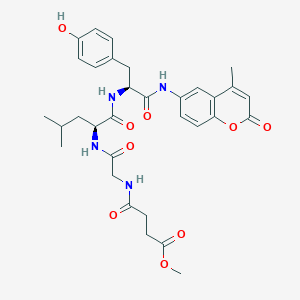
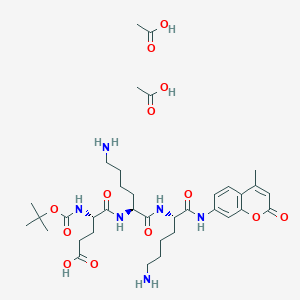
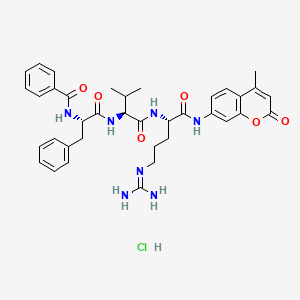
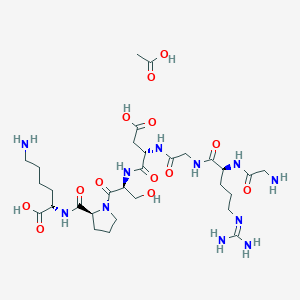
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


